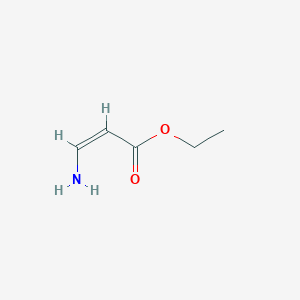

(Z)-ethyl 3-aminoacrylate

Übersicht

Beschreibung

“(Z)-ethyl 3-aminoacrylate” is a chemical compound with the molecular formula C5H9NO2 . It is also known as ethyl (Z)-3-aminoprop-2-enoate . The compound is used in scientific research for its biological and chemical properties.

Synthesis Analysis

The synthesis of β-amino-α,β-unsaturated esters like “this compound” can be achieved through the Michael addition of amines to α,β-unsaturated esters under microwave irradiation . Another method involves the Lewis acid-catalyzed one-pot spiro annulation of in situ generated 1H-pyrrole-2,3-diones from ethyl (Z)-3-amino-3-phenylacrylates .Molecular Structure Analysis

The molecular weight of “this compound” is 115.13 g/mol . The InChI string representation of the molecule isInChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- . The compound has a defined bond stereocenter count of 1 . Physical And Chemical Properties Analysis

“this compound” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 52.3 Ų . The compound has a complexity of 98.6 . The density is 1.0±0.1 g/cm³, the boiling point is 195.6±13.0 °C at 760 mmHg, and the flash point is 66.7±17.4 °C .Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Crystal Structure

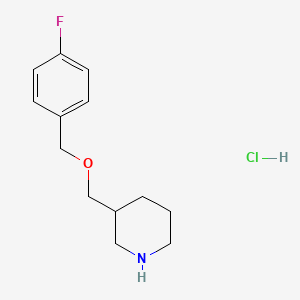

A study by Matos et al. (2016) explored the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a close analog of (Z)-ethyl 3-aminoacrylate. The research focused on the crystal structure, Hirshfeld surface analysis, and DFT studies of the compound, revealing a three-dimensional supramolecular network. This network is governed by various noncovalent interactions, which play a crucial role in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Stereospecific Synthesis and Polymer Industry Applications

The stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which includes this compound, has significant implications for the polymer industry and medicinal chemistry. A study by Kabir et al. (2012) revealed a nonmetallic method for the stereospecific synthesis of these compounds, highlighting their potential in diverse industrial applications (Kabir et al., 2012).

Photophysical Properties in Novel Chromophores

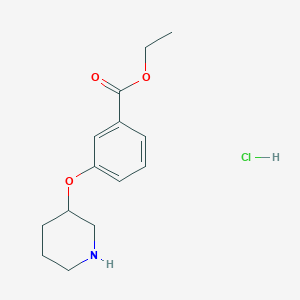

Li et al. (2013) designed and synthesized a novel chromophore incorporating a moiety similar to this compound. The study analyzed the crystal structures, linear and nonlinear spectra, and two-photon absorption cross-sections of these chromophores. The findings suggest that the photophysical properties of the D–A configuration group are significantly influenced by the auxiliary moiety attached (Li et al., 2013).

Synthesis of β-Aminoacrylates and Pharmaceutical Applications

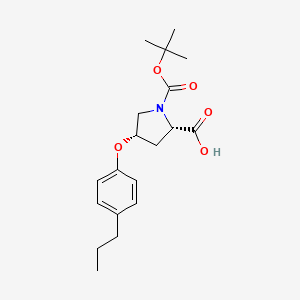

Pollack and Dion (2021) researched the synthesis of N-monosubstituted β-aminoacrylates, including compounds akin to this compound. These building blocks are used in preparing amino acids and pharmaceuticals, emphasizing their importance in drug development (Pollack & Dion, 2021).

Safety and Hazards

Zukünftige Richtungen

The future directions of synthetic chemistry, which includes the synthesis of compounds like “(Z)-ethyl 3-aminoacrylate”, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Synthetic chemistry is expected to continue integrating with various multidisciplinary fields and providing function-oriented materials .

Eigenschaften

IUPAC Name |

ethyl (Z)-3-aminoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABIVEGAPONRAI-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)

![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)

![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)

![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)

![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)

![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)

![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)